![molecular formula C9H6ClFN2S B3075334 5-Chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole CAS No. 1029718-69-1](/img/structure/B3075334.png)
5-Chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole (CFT) is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. The compound's unique chemical structure and properties make it a valuable tool for investigating various biological processes and pathways.
Mechanism of Action
5-Chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole's mechanism of action is not fully understood, but it is believed to act as a modulator of ion channels, particularly voltage-gated sodium channels. By inhibiting the activity of these channels, this compound can reduce the excitability of neurons and prevent the spread of epileptic activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound has also been shown to reduce the frequency and severity of seizures in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole in scientific research is its ability to selectively target ion channels, making it a valuable tool for investigating the role of these channels in various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-Chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole, including investigating its potential as a treatment for neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
Scientific Research Applications
5-Chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole has been used in a variety of scientific research applications, including studies on the role of ion channels in neurological disorders, such as epilepsy and Parkinson's disease. The compound has also been investigated for its potential as a treatment for cancer, due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
properties
IUPAC Name |
5-chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2S/c10-9-12-8(13-14-9)5-6-3-1-2-4-7(6)11/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIQBHNVCNVDFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NSC(=N2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001212945 | |
Record name | 5-Chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001212945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1029718-69-1 | |
Record name | 5-Chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1029718-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001212945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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